1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone
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Overview
Description
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a chloromethyl group and a phenyl group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone can be achieved through several synthetic routesThe chloromethylation reaction typically uses chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 10°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc iodide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The furan ring and phenyl group contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2-(Chloromethyl)-5-phenylfuran: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-(Bromomethyl)-5-phenylfuran-3-YL)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
1-(2-(Chloromethyl)-5-methylfuran-3-YL)ethanone: Contains a methyl group instead of a phenyl group, altering its electronic properties and reactivity.
Uniqueness: 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is unique due to the combination of its chloromethyl group, phenyl group, and ethanone moiety. This combination imparts specific reactivity and potential biological activity, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
281198-93-4 |
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Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-9(15)11-7-12(16-13(11)8-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
VNKATXNPMLRQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CCl |
Origin of Product |
United States |
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